molecular formula C9H4ClFN2O2 B11714791 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid

6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid

Cat. No.: B11714791
M. Wt: 226.59 g/mol
InChI Key: UBUFAMOQIVWKSY-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid: is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoxaline ring, which can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound.

    Halogenation: The introduction of chlorine and fluorine atoms is carried out through halogenation reactions. Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride, while fluorination can be performed using reagents like elemental fluorine or hydrogen fluoride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

Industry: In the materials science field, the compound is explored for its potential use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 6-Chloro-7-fluoro-quinoline-2-carboxylic acid
  • 6-Chloro-7-fluoro-quinoxaline
  • 7-Fluoro-quinoxaline-2-carboxylic acid

Comparison: 6-Chloro-7-fluoro-quinoxaline-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoxaline ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H4ClFN2O2

Molecular Weight

226.59 g/mol

IUPAC Name

6-chloro-7-fluoroquinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H4ClFN2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15)

InChI Key

UBUFAMOQIVWKSY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=CC(=N2)C(=O)O

Origin of Product

United States

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